molecular formula C24H40O10S B611438 Tos-PEG6-t-Butyl ester CAS No. 850090-10-7

Tos-PEG6-t-Butyl ester

Cat. No.: B611438
CAS No.: 850090-10-7
M. Wt: 520.63
InChI Key: VWGDQEZCDGHEJR-UHFFFAOYSA-N
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Description

Tos-PEG6-t-Butyl ester is a polyethylene glycol derivative containing a t-butyl ester and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

Mechanism of Action

Target of Action

Tos-PEG6-t-Butyl ester is a PEG linker containing a t-butyl ester and a tosyl group . The primary targets of this compound are biomolecules with terminal amino groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid, which can undergo conjugation with these amino groups through amide coupling reactions .

Mode of Action

The mode of action of this compound involves two key functional groups: the t-butyl protected carboxyl group and the tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . This free acid can then undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG spacer . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of this compound’s action is the successful delivery of the conjugated biomolecules into cells or tissues . By increasing the solubility of these biomolecules in aqueous media, this compound can enhance their cellular uptake and efficacy .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . Therefore, the efficacy and stability of this compound may vary depending on the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG6-t-Butyl ester typically involves the reaction of polyethylene glycol with tosyl chloride and t-butyl ester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is often purified using techniques such as column chromatography and recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Tos-PEG4-t-Butyl ester
  • Tos-PEG8-t-Butyl ester
  • Tos-PEG12-t-Butyl ester

Comparison: Tos-PEG6-t-Butyl ester is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter chain derivatives like Tos-PEG4-t-Butyl ester, it offers better solubility in aqueous media. On the other hand, longer chain derivatives like Tos-PEG12-t-Butyl ester may provide higher solubility but could be less reactive due to steric hindrance .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O10S/c1-21-5-7-22(8-6-21)35(26,27)33-20-19-32-18-17-31-16-15-30-14-13-29-12-11-28-10-9-23(25)34-24(2,3)4/h5-8H,9-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGDQEZCDGHEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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